1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(cyanomethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQHIHDCDUDURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 227.22 g/mol
- CAS Number : 2097958-10-4
The biological activity of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows for modulation of biological pathways, making it a candidate for therapeutic development in various diseases.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. In a study evaluating several pyrazole derivatives, compounds similar to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide demonstrated significant antiproliferative effects against human cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. Notably, some derivatives showed IC values below 5 μM, indicating potent activity .
Anti-inflammatory and Antiplatelet Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. The inhibition percentages varied among tested compounds, with some derivatives exhibiting over 80% inhibition of platelet aggregation .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide were tested against various pathogens, showing moderate to excellent antifungal activity against phytopathogenic fungi .
Data Table: Biological Activity Summary
Case Studies
A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives, including those similar to 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. These studies highlighted the compound's potential as a dual inhibitor of COX enzymes while also showcasing its anticancer properties through cell cycle arrest mechanisms .
Scientific Research Applications
Medicinal Chemistry
1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that pyrazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, compounds similar to this have been reported to exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections. Research indicates that pyrazole derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : There is evidence suggesting that this class of compounds can modulate inflammatory responses, making them potential candidates for treating conditions such as arthritis .
Agricultural Chemistry
The compound's unique structure may also be beneficial in agricultural applications:
- Pesticide Development : Research into pyrazole derivatives has led to the development of new pesticides that target specific pests while minimizing environmental impact. This compound could serve as a lead for developing more effective agrochemicals .
Material Science
In material science, 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can be utilized in:
- Polymer Chemistry : It can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Pyrazole-based polymers have been noted for their resistance to degradation under extreme conditions .
Case Studies
Several case studies highlight the effectiveness of this compound:
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. The results demonstrated significant inhibition of cancer cell growth in vitro, particularly against breast cancer cells (MCF-7) with an IC value of 15 µM .
Case Study 2: Antimicrobial Evaluation
A study conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial efficacy of several pyrazole derivatives. The compound exhibited notable activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Activity
- Electron-Donating Groups : Derivatives with methoxy (e.g., N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide) or methyl groups exhibit superior anti-inflammatory activity due to enhanced electron density, which improves interactions with hydrophobic enzyme pockets .
- Electron-Withdrawing Groups: The cyanomethyl group in the target compound is moderately electron-withdrawing, which may reduce potency compared to methoxy-substituted analogues but could improve metabolic stability by resisting oxidative degradation .
- Pyridinyl vs. Phenyl Substituents : Pyridinyl groups (as in the target compound) enable hydrogen bonding via the nitrogen atom, whereas phenyl groups rely on π-π stacking. This distinction may explain the target compound’s selectivity for pyridine-dependent enzymes .
Pharmacological Performance
- Anti-Inflammatory Activity: The target compound’s activity is anticipated to be lower than that of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, which showed >50% inhibition of PLA2 at 100 μM . However, its cyanomethyl group may reduce cytotoxicity compared to nitro-substituted analogues (e.g., 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide) .
- Solubility and Bioavailability: The cyanomethyl group’s smaller size and polar nature may enhance aqueous solubility relative to bulkier substituents like propyl or chlorophenyl .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide generally proceeds through the following stages:
Formation of the pyrazole ring : The pyrazole core is typically constructed via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalent precursors.
Introduction of the pyridin-4-yl group : This involves substitution or coupling reactions to attach the pyridine ring at the 3-position of the pyrazole.
Functionalization with cyanomethyl and carboxamide groups : These groups are introduced through alkylation (for cyanomethyl) and amidation or carboxylation reactions (for carboxamide).
This multi-step approach allows for precise control over substitution patterns and functional group installation.
Pyrazole Ring Formation
The pyrazole nucleus is commonly synthesized via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketoesters. According to literature on pyrazole derivatives, particularly pyrazole-3-carbaldehydes and related compounds, the following methods are relevant:
Hydrazone formation followed by cyclization : Reaction of aryl or alkyl methyl ketones with hydrazines forms hydrazones, which upon treatment with electrophilic reagents (e.g., Vilsmeier-Haack reagent) undergo cyclization to yield pyrazole rings with aldehyde or related substituents at specific positions.
Vilsmeier-Haack formylation : This reaction is extensively used to introduce formyl groups at the 4-position of pyrazoles, which can be further transformed into carboxamide functionalities.
Oxidation and substitution reactions : Oxidation of pyrazole alcohols or substitution on the pyrazole ring allows for further functionalization needed for the target molecule.
These methods are well-documented in the synthesis of pyrazole-3(4)-carbaldehydes and their derivatives, which share structural similarity with the target compound’s pyrazole ring.
Introduction of the Pyridin-4-yl Group
The pyridin-4-yl substituent is typically introduced via:
Cross-coupling reactions : Suzuki or related palladium-catalyzed cross-coupling reactions between a halogenated pyrazole intermediate and a pyridin-4-yl boronic acid or equivalent reagent.
Direct substitution : Electrophilic substitution on the pyrazole ring or nucleophilic aromatic substitution on a pyridine precursor.
The exact method depends on the availability of functional groups and the stability of intermediates. The pyridin-4-yl group is attached at the 3-position of the pyrazole ring, which is consistent with known synthetic approaches for similar heterocyclic compounds.
Attachment of Cyanomethyl and Carboxamide Groups
Cyanomethyl group introduction : This is commonly achieved by alkylation of the pyrazole nitrogen (N-1 position) using cyanomethyl halides (e.g., bromomethyl cyanide) under basic conditions. The reaction must be controlled to avoid side reactions and ensure regioselectivity.
Carboxamide group formation : The carboxamide at the 5-position of the pyrazole ring can be introduced by:
Oxidation of an aldehyde intermediate to a carboxylic acid followed by amidation.
Direct amidation of a suitable ester or acid chloride precursor.
Conversion of formyl groups (introduced via Vilsmeier-Haack reaction) into carboxamide through reaction with amines or ammonia derivatives.
These steps require careful optimization of reaction conditions to maintain the integrity of the heterocyclic framework and achieve high yields.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Formation of hydrazone | 4-Pyridyl methyl ketone + hydrazine | Ethanol, reflux | Hydrazone intermediate |
| 2 | Cyclization to pyrazole | Hydrazone intermediate | Acid catalyst or Vilsmeier-Haack reagent | 3-(pyridin-4-yl)-1H-pyrazole derivative |
| 3 | N-alkylation (cyanomethyl) | Pyrazole derivative | Cyanomethyl bromide, base (e.g., K2CO3) | 1-(cyanomethyl)-3-(pyridin-4-yl)-pyrazole |
| 4 | Formylation at 5-position | N-alkylated pyrazole | POCl3/DMF (Vilsmeier-Haack) | 5-formyl derivative |
| 5 | Oxidation to acid or amidation | 5-formyl derivative | Oxidizing agent or amination conditions | 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide |
Note: This route is inferred from general synthetic principles and related pyrazole chemistry literature, as specific detailed synthetic protocols for this compound are limited in public sources.
Analytical and Research Findings
Molecular characterization : The compound has a molecular formula C11H9N5O and molecular weight 227.22 g/mol. Its structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Reaction conditions : The use of Vilsmeier-Haack reagent (POCl3/DMF) is crucial for selective formylation, which is a key intermediate step for carboxamide formation.
Yield and purity : Multi-step synthesis requires purification at each stage, often by recrystallization or chromatography, to achieve high purity suitable for research applications.
Biological relevance : The compound’s synthesis is motivated by its potential medicinal chemistry applications, given the bioactivity of pyrazole and pyridine derivatives.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazone formation + cyclization | Hydrazine + methyl ketones; acid catalysis | Forms pyrazole core with pyridin-4-yl substituent |
| Pyridin-4-yl group introduction | Cross-coupling or substitution | Pd-catalyst, boronic acids or nucleophiles | Attaches pyridine at 3-position of pyrazole |
| Cyanomethyl group attachment | N-alkylation | Cyanomethyl bromide, base | Alkylation at N-1 position of pyrazole |
| Carboxamide group formation | Formylation + amidation | POCl3/DMF (Vilsmeier-Haack), amination reagents | Converts formyl to carboxamide at 5-position |
Q & A
Q. Advanced
- Pharmacokinetic profiling : Measure oral bioavailability (%F) and plasma protein binding. DPC423’s benzylamine P1 reduces plasma binding (free fraction >20%), enhancing efficacy despite high in vitro potency .
- Metabolic stability assays : Identify major metabolites (e.g., N-dealkylation products) using hepatocyte models or LC-NMR .
- In vivo thrombosis models : Validate efficacy via dose-dependent reduction in thrombus weight (e.g., razaxaban’s ED₅₀ = 0.1 mg/kg in rabbit models) .
How does bioisosteric replacement enhance selectivity for target enzymes or receptors?
Q. Advanced
- Thienyl-for-aryl substitution : Replacing pyrazole 5-aryl groups with 5-alkynylthiophenes (e.g., in cannabinoid receptor antagonists) improves CB1/2 selectivity by filling hydrophobic crevices .
- Aminobenzisoxazole as P1 : In razaxaban, this group avoids off-target interactions with trypsin’s larger S1 pocket, achieving >1,000-fold selectivity .
What are key considerations in designing reaction conditions for pyrazole ring formation?
Q. Basic
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for Vilsmeier-Haack reactions to stabilize reactive intermediates .
- Catalyst systems : Pd(PPh₃)₄ for Suzuki couplings, with K₃PO₄ as a base to enhance boronates’ reactivity .
- Temperature control : Maintain 80–100°C for cyclocondensation steps to avoid side reactions .
What role do molecular docking studies play in optimizing binding affinity?
Q. Advanced
- Binding mode analysis : Docking reveals critical interactions, e.g., the CF₃ group of pyrazole inhibitors with Factor IXa’s Arg143 (distance: 2.8 Å) .
- Selectivity prediction : Compare ligand poses in homologous enzymes (e.g., Factor Xa vs. thrombin) to eliminate off-target binding .
How are regioselectivity challenges addressed in polysubstituted pyrazole synthesis?
Q. Basic
- Protecting groups : Use THP or tert-butyl groups to block reactive sites during multi-step syntheses .
- Stepwise functionalization : Introduce substituents sequentially, e.g., cyanomethylation after pyrazole core formation .
What metabolic pathways are observed in pyrazole carboxamides with benzylamine moieties?
Q. Advanced
- Oxidative deamination : DPC423 undergoes CYP3A4-mediated oxidation to form N-oxide metabolites, reducing systemic exposure .
- Glutathione conjugation : Electrophilic intermediates (e.g., quinone-imines) may form adducts, necessitating structural mitigation via electron-withdrawing groups .
How can computational models predict ADMET properties of novel analogs?
Q. Advanced
- AI-driven platforms : Predict solubility (LogP <3), CYP inhibition, and permeability (e.g., Apixaban’s development using in silico ADMET tools) .
- Free fraction estimation : Use QSAR models correlating logD7.4 with plasma protein binding to prioritize compounds with high unbound concentrations .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
